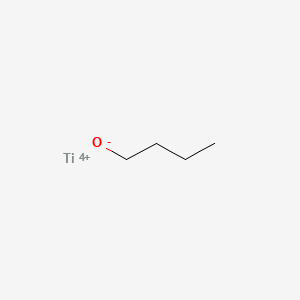

butan-1-olate;titanium(4+)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9OTi+3 |

|---|---|

Molecular Weight |

120.98 g/mol |

IUPAC Name |

butan-1-olate;titanium(4+) |

InChI |

InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4 |

InChI Key |

YIGVSLIDLYKRKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[O-].[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Direct Synthesis Routes via Alcoholysis and Alkoxide Exchange Reactions

The most common and direct method for synthesizing titanium(IV) butoxide is through the alcoholysis of a titanium halide, typically titanium tetrachloride, with butan-1-ol. wikipedia.orgwikipedia.org This reaction involves the nucleophilic substitution of chloride ions by butoxide groups.

The general equation for this alcoholysis reaction is: TiCl₄ + 4 CH₃CH₂CH₂CH₂OH → Ti(OCH₂CH₂CH₂CH₃)₄ + 4 HCl wikipedia.org

This reaction is driven by the formation of volatile hydrogen chloride. Concurrently, alkoxide exchange reactions represent another direct synthetic tool, where an existing titanium alkoxide is treated with a different alcohol to yield a new alkoxide. wikipedia.org This equilibrium-driven process can be used to synthesize mixed-alkoxide species. wikipedia.org

Optimization of Reaction Parameters and Stoichiometry

For the alcoholysis of titanium tetrachloride, the stoichiometry is straightforward, requiring four equivalents of butanol. wikipedia.org However, the reaction produces hydrogen chloride (HCl), which can lead to side reactions or an incomplete reaction. To drive the reaction to completion, a base is often required to neutralize the HCl as it is formed. wikipedia.org Control over reaction parameters such as temperature and the rate of reactant addition is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.

In the context of sol-gel synthesis, where titanium(IV) butoxide is a common precursor, the parameters of subsequent hydrolysis and condensation reactions are meticulously controlled. Factors such as the water-to-alkoxide ratio, solvent, pH, and temperature significantly influence the structure of the resulting titanium oxide materials. researchgate.netnih.govchalcogen.ro

Controlled Synthesis of Oligomeric and Polymeric Forms

Titanium(IV) butoxide, like most titanium alkoxides, does not typically exist as a simple monomer in solution or the solid state. Instead, it forms oligomeric clusters through bridging butoxy groups. wikipedia.orgresearchgate.net The degree of association is influenced by the steric bulk of the alkoxide groups.

Controlled hydrolysis is a key technique for synthesizing well-defined oligomeric and polymeric oxo-alkoxide structures. The reaction of titanium(IV) butoxide with water, if performed under controlled stoichiometry, can be arrested at intermediate stages to form various oxo-alkoxo intermediates rather than proceeding directly to titanium dioxide. wikipedia.orgwikiwand.com This principle is the foundation of sol-gel chemistry, where the precursor is transformed into a colloidal suspension (sol) that evolves into a gel-like network. Polymeric forms of titanium butoxide are also commercially available and used in various applications, such as in the preparation of specialized coatings. ottokemi.comsigmaaldrich.com

Transesterification Pathways

Transesterification is a process involving the exchange of an alkoxy group of an ester with another alcohol. While titanium(IV) butoxide is widely employed as a catalyst for transesterification reactions in polyester (B1180765) synthesis, this pathway can also be considered for modifying the alkoxide itself. researchgate.netrsc.org For instance, reacting a different titanium alkoxide, such as titanium(IV) isopropoxide, with an excess of a butyl ester like butyl acetate (B1210297) could, in principle, lead to the formation of titanium(IV) butoxide.

Research has shown that transesterification can occur as a side reaction during the chelation of titanium n-butoxide, influencing the final chemical composition of the products. researchgate.net Titanium alkoxides, including the butoxide derivative, are effective catalysts for the transesterification of various esters, such as methyl methacrylate (B99206) and alkoxyesters, under thermal or microwave-assisted conditions. google.comnih.gov

| Catalyst | Substrates | Reaction Conditions | Outcome | Reference |

| Titanium(IV) butoxide | Methylated divanillyl diol, Dimethylsebacate | 200 °C, 0.5 mol% catalyst | Synthesis of polyesters | rsc.org |

| Titanium(IV) butoxide | Vanillin-based dimers | - | Synthesis of renewable polyesters | |

| Titanium(IV) isopropoxide | Ethyl 3-ethoxypropionate, Methanol | 140 °C, Reflux | Formation of methyl 3-ethoxypropionate | google.com |

Ligand Exchange and Ancillary Ligand Modification Approaches

The reactivity of the Ti-OBu bond allows for facile ligand exchange, enabling the synthesis of a wide array of modified titanium complexes. wikipedia.org This approach involves reacting titanium(IV) butoxide with various protonated compounds, leading to the partial or complete substitution of the butoxide ligands. This strategy is crucial for tuning the precursor's properties, such as its reactivity towards hydrolysis, and for introducing specific functionalities.

Synthesis of Heteroleptic Butan-1-olate Titanium(4+) Complexes

Heteroleptic complexes, which contain more than one type of ligand, are readily synthesized from titanium(IV) butoxide. The simplest examples are formed through alkoxide exchange with a different alcohol (HOR), resulting in mixed-alkoxide species like Ti(OBu)₃(OR). wikipedia.org

More complex heteroleptic systems are generated by reacting titanium(IV) butoxide with mono- or bidentate ligands. For example, reactions with chloroacetic acids in specific molar ratios (1:1 or 1:2) yield mono- and bis-substituted products, respectively, such as Ti(OBuⁿ)₃(OOCCHCl₂) and Ti(OBuⁿ)₂(OOCCHCl₂)₂. researchgate.net Similarly, reactions with various oximes and carboxylic acids have been shown to produce heteroleptic complexes where the butoxide ligands are partially replaced by the incoming ligand. researchgate.net

| Reactants | Molar Ratio | Product(s) | Reference |

| Ti(OBuⁿ)₄, Dichloroacetic acid | 1:1 | Ti(OBuⁿ)₃(OOCCHCl₂) | researchgate.net |

| Ti(OBuⁿ)₄, Dichloroacetic acid | 1:2 | Ti(OBuⁿ)₂(OOCCHCl₂)₂ | researchgate.net |

| Ti(OBuⁿ)₄, Dimethylglyoxime (DMG) | 1:2 | Complex with 1:2 Ti:DMG ratio | researchgate.net |

| Ti(OBuⁿ)₄, Salicylaldoxime (SO) | 1:2 | Complex with 1:2 Ti:SO ratio | researchgate.net |

Integration of Chelating and Bridging Ligands

The modification of titanium(IV) butoxide with chelating ligands is a powerful method for stabilizing the precursor and controlling its reactivity. Chelating ligands, which bind to the titanium center through two or more donor atoms, can replace one or more butoxide groups. A well-studied example is the reaction with the β-ketoester ethyl acetoacetate (Eaa), which acts as a bidentate ligand. researchgate.net Depending on the molar ratio of Eaa to Ti(OBuⁿ)₄, different species can be formed, including the bischelated monomer Ti(OBuⁿ)₂(Eaa)₂ and various dimeric structures. researchgate.net

Bridging ligands are fundamental to the structural chemistry of titanium alkoxides. The butoxide groups themselves often act as bridges (μ₂-OBu) between titanium centers, leading to the formation of oligomers. researchgate.netresearchgate.net In more complex modified systems, other ligands can also serve as bridges. For instance, partial hydrolysis can introduce bridging oxo ligands (μ₂-O or μ₃-O), as observed in the formation of a hexanuclear complex, [Ti₆(μ₂-O)₂(μ₃-O)₂(μ₂-OC₄H₉)₂(OC₄H₉)₆(OOCCCl₃)₈], from a solution of a trichloroacetate-modified precursor. researchgate.net The integration of such ligands is key to designing precursors for advanced materials with specific structural and chemical properties.

Controlled Hydrolysis and Condensation for Sol-Gel Precursors

The sol-gel process is a widely utilized and versatile bottom-up synthetic methodology for producing titanium dioxide (TiO₂) materials from molecular precursors such as butan-1-olate;titanium(4+), also known as titanium(IV) butoxide (TBT). The fundamental principle of this process lies in the conversion of a precursor solution (sol) into a solid three-dimensional network (gel) through two primary chemical reactions: hydrolysis and condensation. The precise control over the kinetics of these reactions is paramount as it dictates the structure, morphology, and ultimate properties of the resulting TiO₂ material.

The initial step, hydrolysis , occurs when titanium(IV) butoxide reacts with water. In this reaction, the butoxide groups (-OBu) attached to the titanium atom are progressively replaced by hydroxyl groups (-OH). This can be represented by the stepwise reaction:

Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

Ti(OR)₃(OH) + H₂O → Ti(OR)₂(OH)₂ + ROH ...and so on, where R is the butyl group.

Following hydrolysis, condensation reactions commence. These reactions involve the elimination of a small molecule, either water (oxolation) or butanol (alcoxolation), to form stable titanium-oxygen-titanium (Ti-O-Ti) bridges. It is this process that leads to the formation of an extended inorganic network, which is the backbone of the gel.

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

Alcoxolation: Ti-OR + HO-Ti → Ti-O-Ti + R-OH

Titanium alkoxides like titanium(IV) butoxide are known for their high reactivity towards water, which can make controlling these reactions challenging uctm.edu. Uncontrolled, rapid hydrolysis and condensation often lead to the immediate precipitation of large, agglomerated particles rather than the formation of a stable, homogeneous sol. Therefore, several key parameters must be carefully managed to modulate the reaction rates and guide the formation of the desired TiO₂ nanostructures.

Key Control Parameters in Sol-Gel Synthesis:

Water-to-Alkoxide Molar Ratio (Rw): The amount of water relative to the titanium precursor is a critical factor. Low Rw values slow down the hydrolysis rate, whereas large amounts of water can lead to a high hydrolysis rate, favoring the formation of Ti(OH)₄ researchgate.net. The optimal ratio is crucial for achieving materials with high specific surface area and controlled pore volumes researchgate.net. Studies have shown that as the water content increases, the gelation time can decrease drastically chapmanhall.com.

pH and Catalysis: The sol-gel reaction is highly sensitive to pH. Acidic or basic catalysts are often employed to control the rates of hydrolysis and condensation.

Acidic Conditions (low pH): Under acidic conditions (e.g., using nitric acid or hydrochloric acid), the hydrolysis reaction is rapid, but the condensation rate is typically slower. This condition tends to produce more linear or weakly branched polymer-like chains, which is often desirable for creating transparent gels and uniform thin films ias.ac.in. Research has indicated that a very low pH can create strong repulsive forces between precursors, preventing premature hydrolysis and reducing agglomeration ias.ac.in.

Neutral and Alkaline Conditions (higher pH): In neutral or alkaline environments, both hydrolysis and condensation rates are generally faster, leading to the formation of more highly branched, particulate clusters that aggregate into larger secondary particles aau.dk.

Solvents: Solvents such as ethanol (B145695) or isopropanol play a crucial role in homogenizing the alkoxide precursor and water. The choice of solvent can significantly influence the degree of the hydrolysis-condensation reactions uctm.edu. For instance, research has demonstrated that using ethylene (B1197577) glycol as a solvent with titanium(IV) butoxide can result in a higher degree of hydrolysis and condensation compared to syntheses without a solvent or with other alcohols uctm.edu.

Temperature: Reaction temperature affects the kinetics of both hydrolysis and condensation. Syntheses are often conducted at room temperature or even cooled conditions to moderate the initial exothermic hydrolysis reaction and allow for more controlled particle growth nih.gov.

Chemical Modifiers: To tame the high reactivity of titanium(IV) butoxide, chemical modifying agents are frequently used. These are typically chelating ligands, such as acetylacetone (B45752) or carboxylic acids, that react with the alkoxide rsc.org. The modifier replaces one or more butoxide groups, forming a new, more stable precursor complex. This modified precursor hydrolyzes more slowly, providing a greater degree of control over the condensation process and the final material's structure rsc.orgresearchmap.jp.

The interplay of these parameters allows for the precise design of sol-gel precursors and the tailoring of the final TiO₂ material's properties, including its crystalline phase (anatase or rutile), particle size, surface area, and porosity core.ac.uk.

Table 1: Influence of Synthesis Parameters on TiO₂ Properties from Titanium(IV) Butoxide

| Precursor | Solvent | Catalyst/pH | Key Parameter Studied | Observation | Reference |

|---|---|---|---|---|---|

| Titanium(IV) butoxide | Ethanol | Hydrochloric acid | Water/Alkoxide Molar Ratio (r = 1, 2, 3, 4) | Gelation time decreased significantly with an increase in hydrolysis water. | chapmanhall.com |

| Titanium(IV) butoxide | - | - | Solvent Type (Ethylene Glycol vs. None) | The use of ethylene glycol resulted in a higher degree of hydrolysis–condensation reactions. | uctm.edu |

| Titanium(IV) butoxide | Ethanol | Nitric Acid (pH 1-2.5) | Synthesis Method (Sol-Gel vs. Reflux) | The sol-gel method produced TiO₂ nanopowder with a smaller particle size and higher efficiency in dye-sensitized solar cells compared to the reflux method. | chalcogen.ro |

| Titanium butoxide | Acidic water or Ethanol | Acidic | Reaction Solvent (Water vs. Ethanol) | Using ethanol as the reaction solvent resulted in anatase TiO₂ with a higher specific surface area, pore volume, and crystallinity compared to using water. | nih.gov |

| Titanium butoxide | Ethanol | pH varied below 1 | Precursor Solution pH | Lowering the pH resulted in a decrease in impurity phases (rutile) and an increase in the crystallite size of the desired Li₄Ti₅O₁₂ product. | ias.ac.in |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei within a molecule. For titanium(4+) butan-1-olate, various NMR techniques are employed to analyze both the organic butoxide ligands and the central titanium atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the butoxide (-OBu) groups attached to the titanium center. researchgate.netdocbrown.infodocbrown.info The chemical shifts (δ) of the protons and carbons in the butyl chain provide information about their electronic environment and connectivity.

In a typical ¹H NMR spectrum of titanium(4+) butan-1-olate, distinct signals corresponding to the different methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the butoxy chain are observed. The protons closer to the electronegative oxygen atom are generally deshielded and appear at a higher chemical shift (downfield). Similarly, the ¹³C NMR spectrum displays separate resonances for each of the four unique carbon atoms in the butoxide ligand. The carbon atom directly bonded to the oxygen (Cα) is the most deshielded.

The complexity of the spectra can be influenced by the solvent and the degree of oligomerization of the titanium alkoxide in solution. In non-coordinating solvents, titanium alkoxides can exist as mixtures of monomers, dimers, trimers, or higher oligomers, leading to multiple, sometimes overlapping, signals in the NMR spectra. This is due to the presence of both terminal and bridging alkoxide groups, which have slightly different chemical environments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Butoxide Ligand in Titanium(4+) Butan-1-olate

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~3.6 - 4.2 | ~62 - 70 |

| β-CH₂ | ~1.4 - 1.7 | ~35 - 38 |

| γ-CH₂ | ~1.2 - 1.5 | ~19 - 21 |

| δ-CH₃ | ~0.8 - 1.0 | ~14 - 15 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

While ¹H and ¹³C NMR provide information about the organic ligands, Oxygen-17 (¹⁷O) and Titanium-47/49 (⁴⁷/⁴⁹Ti) NMR spectroscopy offer direct insight into the metal-oxygen core and the coordination environment of the titanium atom. These techniques are more specialized due to the low natural abundance and quadrupolar nature of these isotopes, often requiring isotopically enriched samples and advanced instrumentation.

¹⁷O NMR is particularly useful for distinguishing between terminal and bridging oxygen atoms in oligomeric titanium alkoxide structures. Bridging oxygen atoms are generally more shielded and resonate at a lower frequency (upfield) compared to terminal oxygen atoms. The chemical shifts are also sensitive to the coordination number of the oxygen atom (e.g., μ₂-O vs. μ₃-O).

⁴⁷/⁴⁹Ti NMR, although challenging, provides direct information about the coordination number and geometry of the titanium center. Different coordination environments (e.g., four-coordinate tetrahedral, five-coordinate trigonal bipyramidal, six-coordinate octahedral) give rise to distinct chemical shifts. This technique is invaluable for studying the initial stages of hydrolysis and condensation reactions, where changes in the titanium coordination sphere are critical.

Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and their geometric arrangement, making them ideal for studying the structure of titanium(4+) butan-1-olate.

The IR and Raman spectra of titanium(4+) butan-1-olate are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Among the most informative are the stretching vibrations of the Ti-O and C-O bonds.

The C-O stretching vibration typically appears in the region of 1000-1150 cm⁻¹. The exact position of this band can be influenced by the coordination of the alkoxide group. The Ti-O stretching vibrations are found at lower frequencies, generally in the range of 500-700 cm⁻¹. These bands are direct indicators of the strength and nature of the titanium-oxygen bond.

Vibrational spectroscopy is a powerful tool for distinguishing between bridging and terminal alkoxide ligands in oligomeric or polymeric structures. Terminal Ti-O bonds are generally shorter and stronger than bridging Ti-O bonds, and this is reflected in their vibrational frequencies.

The stretching frequency of a terminal Ti-O bond is typically observed at a higher wavenumber (e.g., ~600-700 cm⁻¹) compared to that of a bridging Ti-O bond (e.g., ~500-600 cm⁻¹). By analyzing the number and positions of the Ti-O stretching bands, it is possible to deduce the degree of association and the nature of the alkoxide bridging in the compound.

Table 2: Typical Vibrational Frequencies for Titanium(4+) Butan-1-olate

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretching | ~2850 - 3000 |

| C-O Stretching | ~1000 - 1150 |

| Ti-O Stretching (Terminal) | ~600 - 700 |

| Ti-O Stretching (Bridging) | ~500 - 600 |

Note: Frequencies are approximate and can be influenced by the physical state (liquid or solid) and the degree of oligomerization.

X-ray Diffraction (XRD) Techniques for Solid-State Structure

In the solid state, titanium(4+) butan-1-olate has been shown to exist as a cyclic tetramer, [Ti₄(μ₂-OBu)₄(OBu)₈]. The structure consists of a central ring of four titanium atoms and four bridging butoxide groups. Each titanium atom is also coordinated to two terminal butoxide groups, resulting in a six-coordinate, distorted octahedral geometry for each titanium center.

Powder XRD is also a valuable technique for characterizing the bulk material, identifying crystalline phases, and determining the degree of crystallinity. It is particularly useful for analyzing the products of hydrolysis and condensation reactions, where crystalline titanium dioxide (TiO₂) phases such as anatase or rutile may be formed. The diffraction pattern provides a unique fingerprint of the crystalline material, allowing for phase identification and the estimation of crystallite size.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.eduresearchgate.netmdpi.com This technique is essential for determining the exact three-dimensional structure of molecules in a single crystal. carleton.edu

While titanium(IV) butoxide is a liquid at room temperature, its structural analogues and related crystalline derivatives have been successfully analyzed using SCXRD. wikipedia.orgamericanelements.comsigmaaldrich.com For instance, attempts to synthesize titanium(IV) neopentoxide, a related alkoxide, led to the crystallographic characterization of unique products, revealing complex structures. nih.gov These studies show that titanium alkoxides often exist as clusters rather than simple monomers. wikipedia.org The analysis of these related compounds provides valuable insights into the probable coordination geometries and bonding characteristics within titanium(IV) butoxide itself. Typically, in such structures, the titanium atom is found in a distorted octahedral or a five-coordinate environment. nih.govuu.nl The structural data obtained from SCXRD, such as bond lengths and angles, are fundamental for understanding the reactivity and properties of these compounds. mdpi.com

Powder X-ray Diffraction for Phase Purity and Crystallinity in Materials

When titanium(IV) butoxide is used in sol-gel processes to create TiO2, PXRD is employed to monitor the phase transformations that occur upon heat treatment. researchgate.netresearchgate.net Initially, the material is often amorphous. researchgate.net As the calcination temperature increases, crystalline phases of TiO2, such as anatase and rutile, begin to form. researchgate.netakademisains.gov.my PXRD patterns clearly show the emergence and growth of peaks corresponding to these phases. For example, studies have shown that materials derived from titanium(IV) butoxide are amorphous up to 300-400°C, with the anatase phase becoming dominant at around 600°C and the rutile phase appearing at 700°C. researchgate.net

The sharpness and intensity of the diffraction peaks provide information about the crystallinity and crystallite size of the material. ijsrst.com Broader peaks generally indicate smaller crystallite sizes. arxiv.org The percentage of each crystalline phase (e.g., anatase vs. rutile) can also be quantified from the PXRD data, which is crucial as the phase composition significantly impacts the material's properties, such as its photocatalytic activity. researchgate.netnih.gov

Interactive Table: Phase Transformation of TiO₂ from Titanium(IV) Butoxide Precursor

| Calcination Temperature (°C) | Crystalline Phase(s) Present | Crystallinity | Reference |

| < 300 | Amorphous | Low | researchgate.net |

| 400 | Amorphous (with some anatase) | Increasing | researchgate.net |

| 500 | Anatase | Crystalline | researchgate.net |

| 600 | Anatase (dominant), Rutile (minor) | Highly Crystalline | researchgate.net |

| 700 | Anatase, Rutile | Highly Crystalline | researchgate.netakademisains.gov.my |

Mass Spectrometry (MS) for Oligomerization State Determination

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), is a powerful tool for determining the oligomerization state of metal alkoxides in solution. researchgate.netnih.gov Titanium alkoxides, including titanium(IV) butoxide, are known to form oligomeric species in solution through bridging alkoxide groups. researchgate.net

ESI-MS studies have been instrumental in identifying the various titanium-containing oligomers present during the initial stages of sol-gel processes. researchgate.net Research has shown that the extent of oligomerization and the size of the resulting clusters are dependent on factors such as the specific alkoxide used and the reaction conditions. researchgate.net For instance, titanium clusters formed from titanium tetrabutoxide were found to be larger than those formed from titanium tetraethoxide under similar conditions. researchgate.net The fragmentation patterns observed in MS/MS experiments can provide insights into the structure of these clusters and the hydrolytic conversion process that ultimately leads to the formation of bulk TiO2. nih.gov These studies help to elucidate the complex chemistry occurring in solution, which is critical for controlling the properties of the final material. nih.govresearchgate.net

X-ray Absorption (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are key techniques for probing the electronic structure of titanium(IV) butoxide and the materials derived from it. ucl.ac.ukresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms on a material's surface. ucl.ac.ukucl.ac.uk For titanium(IV) butoxide, XPS analysis can be challenging due to the compound's sensitivity and tendency to degrade under ultra-high vacuum (UHV) conditions. ucl.ac.ukdoi.org Recent studies have employed cryogenic XPS (CryoXPS) to stabilize the molecule, allowing for the acquisition of reliable spectra. ucl.ac.ukdoi.org

In a typical XPS spectrum of stabilized titanium(IV) butoxide, the Ti 2p region shows a single chemical environment with the Ti 2p3/2 peak at a binding energy of approximately 458.5 eV, which is characteristic of the Ti(IV) oxidation state. ucl.ac.ukdoi.org However, exposure to X-rays can cause rapid reduction of the titanium. doi.org The O 1s and C 1s spectra provide further information about the butoxide ligands. ucl.ac.ukdoi.org In materials prepared from titanium(IV) butoxide, such as TiO2 films, XPS is used to confirm the presence of Ti(IV) and to detect the formation of different chemical states or defects, such as Ti³⁺, which can be crucial for applications like catalysis. nih.gov

Interactive Table: XPS Binding Energies for Titanium(IV) Butoxide

| Core Level | Binding Energy (eV) | Species | Reference |

| Ti 2p₃/₂ | 458.5 | Ti⁴⁺ | ucl.ac.ukdoi.org |

| Ti 2p₁/₂ | 464.3 | Ti⁴⁺ | doi.orgresearchgate.net |

| O 1s | ~530 | C-O | doi.org |

| C 1s | ~285 | C-C, C-H | doi.org |

X-ray Absorption Spectroscopy (XAS) provides information about the local coordination environment and electronic structure of the absorbing atom. rsc.orgmdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the titanium atoms. uu.nlaps.orgacs.org

For materials derived from titanium(IV) butoxide, Ti K-edge and L-edge XANES spectra are used to characterize the local structure around the titanium atoms. researchgate.netrsc.org The pre-edge features in the Ti K-edge XANES spectrum of TiO2 are related to electronic transitions to unoccupied Ti 3d orbitals and are highly sensitive to the coordination geometry. mdpi.com For instance, the intensity and shape of the pre-edge peaks can distinguish between tetrahedral and octahedral coordination of titanium. mdpi.comaps.org This is particularly useful for studying Ti-O-Si bonds in titania-silica materials, where Ti can substitute Si in tetrahedral sites. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Condensation Mechanisms in Solution-Based Processes

The sol-gel process, a cornerstone of materials synthesis using titanium(IV) n-butoxide, is fundamentally a two-step reaction: hydrolysis followed by condensation. bas.bg The high reactivity of titanium alkoxides towards water necessitates careful control over these processes to achieve desired material properties. bas.bgpsu.edu The initial hydrolysis step involves the nucleophilic attack of water on the titanium center, leading to the replacement of butoxy groups (-OBu) with hydroxyl groups (-OH) and the liberation of butanol. psu.eduresearchgate.net This is followed by condensation, where the hydrolyzed species react with each other or with unhydrolyzed alkoxides to form Ti-O-Ti bridges, resulting in the formation of a three-dimensional oxide network. psu.edu

And the condensation reactions proceed via two main pathways:

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

Alcoxolation: Ti-OR + HO-Ti → Ti-O-Ti + ROH

These reactions are complex and produce polycondensates with varying compositions that depend on the reaction conditions. psu.edu

Influence of Water-to-Alkoxide Ratio and pH

The molar ratio of water to titanium(IV) n-butoxide (often denoted as 'h' or 'Rw') is a critical parameter that significantly influences the kinetics of hydrolysis and the structure of the resulting material. psu.eduresearchgate.net A low water ratio generally leads to the formation of linear or weakly branched polymers, while higher water ratios promote the formation of more highly cross-linked, particulate structures. psu.edu For instance, at an equivalent TiO₂ concentration of 5% by weight, a water-to-alkoxide ratio of 5 can lead to gelling in about an hour, whereas at higher ratios, gelling is almost immediate. psu.edu The oxide content of the dried product also varies with the water ratio, increasing from less than 70% to over 90% as more water is added, reflecting a greater extent of polymerization. psu.edu

The pH of the reaction medium plays an equally crucial role by catalyzing the hydrolysis and condensation reactions. nih.govaau.dk In acidic conditions (low pH), the hydrolysis reaction is accelerated through the protonation of the butoxy groups, which makes them better leaving groups. aau.dk This typically results in the formation of less-branched, polymer-like networks. ias.ac.in Conversely, basic conditions promote condensation reactions. Under acidic conditions (e.g., pH 1), strong repulsive forces between positively charged precursor molecules can prevent premature hydrolysis and reduce agglomeration, leading to more transparent solutions and smaller nanoparticles. ias.ac.in The crystallinity and phase of the final titanium dioxide product are also strongly affected by pH. ias.ac.inchalcogen.ro For example, in the synthesis of lithium titanate, a more acidic precursor solution leads to a higher purity of the desired Li₄Ti₅O₁₂ phase. ias.ac.in

Table 1: Effect of Water-to-Alkoxide Ratio (h) on TiO₂ Nanocomposite Properties

| h (H₂O/Ti[OBu]₄) | Observations |

|---|---|

| Low values | Can lead to incomplete hydrolysis. |

| h = 25 | Considered optimal for achieving a balance of hydrolysis homogeneity, anatase content, and photocatalytic activity. researchgate.net |

Role of Solvents and Additives in Reaction Control

The choice of solvent significantly impacts the hydrolysis and condensation of titanium(IV) n-butoxide. The solvent not only acts as a medium for the reaction but can also participate in it through alcohol exchange. wikipedia.org Using a lower alcohol like ethanol (B145695) instead of butanol can lead to a higher degree of polymerization due to ester-exchange. psu.edu The use of diols, such as ethylene (B1197577) glycol, is particularly effective as they can act as chelating ligands, forming bridges with other alkoxide groups and stabilizing the solution. uctm.edu This chelation slows down the hydrolysis rate, allowing for more controlled growth of the oxide network. bas.bguctm.edu For instance, in the presence of ethylene glycol, titanium(IV) butoxide gels remain amorphous up to 400°C, whereas without it, crystallization to anatase occurs around 300°C. uctm.edu

Additives, especially chelating agents, are widely employed to modify the reactivity of titanium(IV) n-butoxide and gain better control over the sol-gel process. rsc.orgsrce.hrresearchgate.net These agents, such as β-diketones (e.g., acetylacetone), carboxylic acids (e.g., acetic acid), and aminoalcohols (e.g., diethanolamine), react with the alkoxide to form more stable complexes. rsc.orgresearchgate.netresearchgate.net This modification reduces the number of active sites available for hydrolysis, thereby slowing down the reaction and preventing rapid precipitation. srce.hrnih.gov

For example, acetic acid can act as both a catalyst and a chelating ligand, replacing butoxy groups with bidentate acetate (B1210297) ligands. researchgate.net This leads to the formation of oxoacetate polymers and allows for the reproducible production of monolithic TiO₂ gels. researchgate.net Similarly, acetylacetone (B45752) can be used to control the particle size and prevent agglomeration. researchgate.netresearchgate.net The molar ratio of the chelating agent to the alkoxide determines the extent of modification and the resulting structure, which can range from monochelated dimers to bis-chelated monomers. researchgate.net

Table 2: Influence of Solvents and Additives on Titanium(IV) n-butoxide Hydrolysis

| Solvent/Additive | Effect on Reaction | Resulting Material Properties |

|---|---|---|

| Ethylene Glycol | Acts as a chelating ligand, stabilizing the precursor. uctm.edu | Preserves amorphous state to higher temperatures (400°C). uctm.edu |

| Isopropanol | Retains amorphous state up to 300°C. uctm.edu | Anatase phase crystallizes around 400°C. uctm.edu |

| Toluene (B28343) | Leads to the formation of amorphous products upon heating. researchgate.net | - |

| 1,4-Butanediol (B3395766) | Facilitates direct crystallization of anatase nanocrystals. researchgate.net | Forms anatase nanocrystals (10-15 nm) via solvothermal reaction. researchgate.net |

| Acetic Acid | Acts as a chelating ligand, stabilizing the hydrolysis-condensation process. researchgate.net | Minimizes agglomeration of TiO₂ particles. researchgate.net |

| Catechol | Forms catecholate groups bound to titanium, creating a dimeric species. researchgate.net | Leads to partial hydrolysis and soluble products. researchgate.net |

| Diethanolamine | Suppresses the precipitation of oxides. researchgate.net | Allows for the formation of clear solutions and gels even with excess water. researchgate.net |

Alcoholysis and Ligand Exchange Reactions

Titanium(IV) n-butoxide readily undergoes alcoholysis, also known as alkoxide exchange, when it comes into contact with other alcohols. wikipedia.org This reaction involves the exchange of its butoxy ligands with the alkoxide groups of the solvent alcohol. The general reaction can be represented as:

Ti(OBu)₄ + n HOR → Ti(OBu)₄₋ₙ(OR)ₙ + n HOBu

This reactivity is why titanium(IV) n-butoxide is generally not compatible with alcohol solvents other than butanol if the original alkoxide structure is to be maintained. wikipedia.org The extent of the exchange depends on factors such as the steric bulk and acidity of the incoming alcohol.

Ligand exchange is a broader category of reactions that includes alcoholysis. Besides alcohols, titanium(IV) n-butoxide can exchange its ligands with other functional groups, notably carboxylic acids. For example, it reacts with unsaturated mono- and dicarboxylic acids like t-cinnamic acid, maleic acid, and itaconic acid. researchgate.net These carboxylic acids can act as bidentate ligands, complexing with the titanium center and displacing butoxy groups. researchgate.net Such complexation reactions are a form of chemical modification that reduces the hydrolysis rate of the precursor. researchgate.net

Thermal Decomposition Pathways and Products

Ti(OBu)₄ → TiO₂ + 2 Bu₂O

The decomposition process and the final products are influenced by the surrounding atmosphere and the solvent used. researchgate.net For instance, thermal decomposition in an organic solvent like 1,4-butanediol can lead to the formation of nanosized anatase titania crystals. researchgate.net In contrast, decomposition in toluene may only yield amorphous products. researchgate.net

Thermogravimetric analysis (TGA) shows that the decomposition of organic components in gels derived from titanium(IV) n-butoxide typically occurs in the temperature range of 200-300°C, accompanied by a significant loss of weight. uctm.edu The initial amorphous material crystallizes into different phases of TiO₂ upon further heating. The anatase phase is commonly formed first, which then transforms to the more stable rutile phase at higher temperatures, generally above 600°C. uctm.edu The specific decomposition pathway and the nature of the evolved organic products can be complex, involving rearrangements within the material matrix during heating. researchgate.net

Complexation with Lewis Bases and Adduct Formation

As a Lewis acid, the titanium center in titanium(IV) n-butoxide can react with Lewis bases to form adducts. This complexation can occur with various electron-donating species, including solvents with coordinating capabilities like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF). nih.gov The formation of these adducts can lead to an expansion of the coordination sphere of the titanium atom, often resulting in a more stable, octahedrally coordinated complex. nih.gov

For example, when recrystallized from coordinating solvents, titanium alkoxides can form bis-solvate complexes with the general formula Ti(OR)₄L₂, where L is the Lewis base. nih.gov The formation of these adducts can significantly alter the reactivity of the titanium alkoxide. In some cases, the interaction with a Lewis base can lead to the formation of crystalline compounds with the solvent molecule incorporated into the crystal structure as an adduct. google.com The strength of the interaction with the Lewis base can be ranked qualitatively, providing insight into the electronic and steric factors governing the complexation. nih.gov

Applications in Advanced Materials Science and Engineering

Precursors for Sol-Gel Derived Titanium Dioxide Materials

The sol-gel process is a widely employed wet-chemical technique for fabricating ceramic and glass materials. In this method, titanium(IV) butoxide acts as a molecular precursor, which undergoes hydrolysis and polycondensation reactions to form a "sol" – a colloidal suspension of solid particles in a liquid. researchgate.netjuniperpublishers.com Further processing of the sol leads to the formation of a "gel," a continuous solid network with liquid-filled pores. Subsequent drying and heat treatment (calcination) convert the gel into a dense, high-purity titanium dioxide material. researchgate.netmdpi.com The versatility of the sol-gel method allows for the synthesis of TiO₂ in various forms, including thin films, nanoparticles, and composites. wikipedia.orgmdpi.com

Key advantages of using titanium(IV) butoxide in sol-gel synthesis include the ability to achieve high product purity and homogeneity, good control over particle size and shape, and processing at relatively low temperatures. mdpi.com The reaction kinetics, and thus the properties of the resulting TiO₂ material, can be carefully managed by controlling parameters such as the precursor concentration, the water-to-alkoxide molar ratio, the type of solvent, and the pH of the solution. mdpi.comresearchgate.net For instance, acetyl acetone (B3395972) is sometimes used as a chelating agent to moderate the rapid hydrolysis rate of titanium butoxide, allowing for more controlled growth of the oxide network. chalcogen.ro

Titanium(IV) butoxide is frequently used in the sol-gel fabrication of titanium dioxide thin films and coatings for applications in electronics, optics, and protective layers. wikipedia.orgsigmaaldrich.com The process typically involves preparing a sol from titanium butoxide, an alcohol like ethanol (B145695), and a stabilizer. scilit.comresearchgate.net This sol is then deposited onto a substrate using techniques such as spin-coating or dip-coating. cnr.itmypolycc.edu.my After deposition, the film is subjected to heat treatment to remove residual organics and crystallize the TiO₂. researchgate.net

The properties of the resulting films, such as thickness, morphology, and crystalline phase (anatase, rutile, or brookite), are highly dependent on the synthesis parameters. scilit.comicm.edu.pl For example, a study investigating the effect of titanium(IV) butoxide concentration on TiO₂ thin films found that a higher concentration (2.0 mL) produced uniform coatings with a reduced optical band gap of 3.20 eV and increased grain size. mypolycc.edu.my Another research effort demonstrated that thin films prepared by spin-coating a sol derived from titanium butoxide onto silicon wafers had a thickness of about 50 nm after heat treatment at 500 °C. researchgate.netcnr.it The addition of other metal precursors, such as platinum(II) acetylacetonate, to the initial sol can create composite films with enhanced properties. researchgate.netcnr.it Research has shown that the inclusion of platinum can promote the transformation of the TiO₂ from the anatase to the rutile phase at lower temperatures. researchgate.netcnr.it

| Parameter | Observation | Reference |

| Ti(OBu)₄ Concentration | Higher concentration (2.0 mL) led to uniform films with a 3.20 eV band gap. | mypolycc.edu.my |

| Heat Treatment | Calcination after each dip-coating cycle resulted in better quality films than a single final calcination. | scilit.comicm.edu.pl |

| Additives (Platinum) | Pt addition promoted the anatase-to-rutile phase transformation in TiO₂ films. | researchgate.netcnr.it |

| Film Thickness | A 50 nm thick TiO₂ film was achieved after heat treatment at 500°C. | researchgate.netcnr.it |

The synthesis of titanium dioxide nanoparticles and more complex nanostructures is another significant application of titanium(IV) butoxide as a sol-gel precursor. wikipedia.orgsigmaaldrich.com These nanomaterials are of great interest for their high surface-area-to-volume ratio, which is advantageous in applications like photocatalysis, sensors, and energy storage. mdpi.comacs.org In a typical synthesis, titanium(IV) butoxide is hydrolyzed in a controlled manner, often in an alcohol solvent, to precipitate TiO₂ nanoparticles. researchgate.netchalcogen.ro

The size, shape, and crystalline phase of the nanoparticles can be tuned by adjusting the reaction conditions. For example, one study reported that increasing the molar ratio of the titanium precursor led to a decrease in the resulting nanoparticle size. researchgate.net Another study demonstrated the synthesis of spherical TiO₂ nanoparticles by hydrolyzing titanium butoxide in a solution containing ethanol and a complexing agent, followed by annealing at 400 °C. chalcogen.ro The use of structure-directing agents or templates, such as Pluronic F127, in the sol-gel process can lead to the formation of mesoporous TiO₂ assemblies with high surface areas. mdpi.com Researchers have also successfully synthesized TiO₂ nanorods via hydrothermal methods and other nanostructures by manipulating the growth conditions in solution, all starting from titanium alkoxide precursors like titanium butoxide. sigmaaldrich.comacs.org

| Synthesis Method | Precursor System | Resulting Nanomaterial | Key Finding | Reference |

| Sol-Gel | Ti(OBu)₄, Methanol, Acetic Acid | TiO₂ Nanoparticles | Room temperature synthesis followed by calcination at 500°C. | researchgate.net |

| Solvothermal | Ti(OBu)₄, Ethanol, Nitric Acid | Anatase TiO₂ Nanoparticles | Increasing precursor amount decreased nanoparticle size. | researchgate.net |

| Sol-Gel with Template | Ti(OBu)₄, Pluronic F127, Toluene (B28343) | Spherical Porous Nanoparticle Assemblies | Use of ethanol as a solvent promoted anatase phase with higher surface area compared to water. | mdpi.com |

| Green Synthesis | Ti(OBu)₄, Natural Extracts (Aloe Vera) | Anatase TiO₂ Nanoparticles | Sol-gel method facilitated by natural extracts for an environmentally friendly process. | scirp.org |

Titanium(IV) butoxide also serves as a precursor for introducing titania (TiO₂) into ceramic and glass-ceramic composites. TiO₂ is a crucial component in many advanced ceramics, acting as a nucleating agent, a pigment, or a functional phase. innovaxn.eupreciseceramic.com In glass-ceramics, TiO₂ can control crystallization, leading to materials with fine-grained microstructures and unique properties like high mechanical strength and optical transparency. innovaxn.eu

While many ceramic manufacturing processes use solid TiO₂ powder, the sol-gel route using precursors like titanium butoxide offers a way to achieve a more uniform, nanoscale dispersion of the titania phase within the composite matrix. This can lead to improved material properties. For instance, a sol-gel derived titania can be incorporated into a glass matrix to produce high refractive index glasses or to nucleate specific crystal phases during the ceramization process. innovaxn.eu In some applications, TiO₂ is used as an opacifier in ceramic glazes; it reacts with other components like calcium oxide (CaO) and silicon dioxide (SiO₂) at high temperatures to form crystalline phases such as titanite (CaTiSiO₅), which scatters light and creates an opaque, white appearance. mdpi.com The use of a highly reactive, molecularly-dispersed titania source from a precursor like titanium butoxide can facilitate these reactions at lower temperatures and with greater uniformity compared to using conventional mineral forms of TiO₂.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications

Beyond wet-chemical methods, titanium(IV) butoxide is a valuable precursor for gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.orgmocvd-precursor-encyclopedia.de These methods are essential for fabricating high-quality, uniform thin films required in microelectronics and advanced optical coatings. nih.govyoutube.com In these processes, the volatile titanium butoxide is transported in the vapor phase to a heated substrate, where it thermally decomposes or reacts with a co-reactant to deposit a solid film.

Titanium(IV) butoxide is used in both CVD and ALD to deposit thin films of titanium dioxide. rsc.orgnih.gov In MOCVD (Metal-Organic CVD), titanium butoxide can be used as a single-source precursor, decomposing upon heating to form TiO₂. nih.gov The properties of the deposited film depend on parameters like substrate temperature and precursor temperature. researchgate.net For example, studies have shown that varying the precursor temperature affects the crystallinity and surface properties of the resulting TiO₂ film. nih.gov

In ALD, a more refined process, the substrate is exposed to sequential, self-limiting pulses of the titanium precursor and a co-reactant (like water or ozone). mocvd-precursor-encyclopedia.deresearchgate.net This layer-by-layer deposition allows for exceptional control over film thickness and conformality, even on complex 3D structures. osti.gov While titanium isopropoxide and titanium tetrachloride are also common ALD precursors, titanium butoxide and other alkoxides are viable alternatives. mocvd-precursor-encyclopedia.demdpi.com The choice of precursor influences the deposition temperature and film properties. mdpi.com Titanium butoxide has also been investigated for the deposition of mixed-oxide films, where it is co-pulsed with other metal-organic precursors to create materials like lead titanate (PbTiO₃) or other complex oxides. mocvd-precursor-encyclopedia.de

A key advantage of using titanium(IV) butoxide and related precursors in CVD and ALD is the ability to control the morphology and microstructure of the deposited films. rsc.org The chemical structure of the precursor itself plays a significant role. Research comparing different titanium precursors, including alkoxides, has shown a direct correlation between the molecular configuration of the precursor and the resulting phase, topography, and even biocompatibility of the TiO₂ coating. rsc.org

In CVD, parameters such as substrate temperature, precursor flow rate, and chamber pressure are tuned to control the growth kinetics, which in turn determines the film's grain size, density, and crystal orientation. nih.gov For ALD, the self-limiting nature of the surface reactions provides inherent control. The choice of co-reactant (e.g., water vs. ozone) and the deposition temperature can be used to select for a specific crystalline phase (e.g., anatase vs. rutile) or to produce amorphous films. mocvd-precursor-encyclopedia.deresearchgate.net For instance, one study found that the deposition of TiO₂ films via MOCVD resulted in polycrystalline anatase films at a substrate temperature of 400°C, while lower precursor temperatures led to amorphous films. nih.gov This level of control is crucial for tailoring the film's properties to the specific demands of an application, whether it be for a photocatalytic surface, a dielectric layer in a capacitor, or an optical coating. nih.gov

Development of Hybrid Organic-Inorganic Materials

The compound butan-1-olate;titanium(4+), scientifically known as titanium(IV) butoxide, is a pivotal precursor in the creation of advanced hybrid organic-inorganic materials. aps.org These materials are gaining significant attention as they combine the advantageous properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical hardness) at a molecular scale. aps.org Titanium(IV) butoxide, an organometallic compound, serves as a versatile building block for introducing an inorganic titanium dioxide (TiO₂) framework into organic polymer matrices. evitachem.comwikipedia.org

The primary method for creating these hybrid materials involves the sol-gel process. In this process, titanium(IV) butoxide undergoes hydrolysis and condensation reactions. The hydrolysis step cleaves the butoxide groups, and subsequent polycondensation forms a three-dimensional titanium dioxide network. evitachem.com This process allows for the synthesis of complex hybrid materials with tailored properties, addressing specific technological challenges. evitachem.com

Integration with Polymer Matrices and Self-Assembled Systems

Titanium(IV) butoxide's ability to be integrated with polymer matrices is a key area of research. For instance, it has been used with polyvinyl chloride (PVC) to create supported catalysts for olefin polymerization. mdpi.comnih.govbohrium.com In this application, the titanium compound is supported on the polymer, and its interaction with cocatalysts like triethylaluminium (TEA) leads to the formation of active sites for polymerization. mdpi.comnih.govbohrium.com The resulting polymer-inorganic hybrid material exhibits synergistic effects that enhance the reaction rate. mdpi.comnih.gov

Furthermore, titanium(IV) butoxide is utilized in the formation of self-assembled systems. For example, it can be used to create chiral TiO₂ nanofibers by depositing it onto carbon nanofibers, which are subsequently removed by heating. wikipedia.org The inherent reactivity of titanium(IV) butoxide also allows for its interaction with other molecules to form structured materials. Studies have shown its reaction with alkylcyclosiloxanes to produce various siloxane derivatives and polymers. wikipedia.org This reactivity is fundamental to creating new self-assembled molecular layers and functional materials.

Catalytic Applications

Titanium(IV) butoxide is widely recognized for its catalytic prowess in various chemical transformations. cymitquimica.com Its utility spans both organic synthesis and environmental applications, primarily owing to its function as a precursor to catalytically active titanium dioxide or as a direct catalyst in its own right. cymitquimica.comsigmaaldrich.comresearchgate.netsigmaaldrich.comamericanelements.comnih.gov

Catalysis in Organic Synthesis (e.g., Esterification, Transesterification, Polymerization)

In the realm of organic synthesis, titanium(IV) butoxide is a well-established catalyst for several key reactions:

Esterification and Transesterification: It serves as an effective catalyst in the synthesis of esters. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov For example, it is used in the transesterification of methyl methacrylate (B99206). sigmaaldrich.comcapes.gov.br Mechanistic studies suggest that the catalytic activity in esterification is not solely due to the Lewis acidity of the titanium center but also involves the Brønsted basicity of in-situ formed carboxylate groups bound to the titanium. researchgate.net This amphoteric nature, combined with hydrogen bonding interactions, is crucial for pre-organizing substrates and stabilizing reaction intermediates, thereby enhancing the catalytic process. researchgate.net Microwave heating has been shown to facilitate titanium-catalyzed esterification and transesterification reactions, often completing within an hour at 160°C. nih.gov

Polymerization: Titanium(IV) butoxide plays a significant role as a catalyst in polymerization reactions. It is used in the synthesis of aliphatic-aromatic copolyesters through polycondensation reactions. sigmaaldrich.com It is also a component of Ziegler-Natta type catalysts for olefin polymerization. mdpi.comnih.govbohrium.com In a study involving the polymerization of ethylene (B1197577), a catalyst system composed of PVC/BuMgCl/Ti(OBu)₄∙TiCl₄ was examined. mdpi.com The optimal molar ratio of the cocatalyst (triethylaluminium) to titanium was found to be 773:1, yielding high polymer productivity. mdpi.comnih.govbohrium.com The molecular weight of the resulting copolymers was observed to be in the range of 97 to 326 kg/mol . mdpi.comnih.gov

Below is a table summarizing the catalytic performance of titanium(IV) butoxide in selected polymerization reactions:

| Polymerization Reaction | Catalyst System | Cocatalyst | [Al]/[Ti] Molar Ratio | Initial Activity | Copolymer Molecular Weight (Mw) | Reference |

| Ethylene/1-octene Copolymerization | PVC/BuMgCl/Ti(OBu)₄∙TiCl₄ | Triethylaluminium (TEA) | 773 | Up to 2.3 kg PE/mol Ti·h | 97 - 326 kg/mol | mdpi.comnih.gov |

Photocatalysis and Environmental Remediation

Titanium(IV) butoxide is a crucial precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles and thin films, which are renowned for their photocatalytic properties. evitachem.comsigmaaldrich.comsigmaaldrich.com These TiO₂-based materials are extensively studied for environmental remediation, specifically for the degradation of hazardous organic pollutants. nih.gov

The process typically involves the hydrolysis of titanium(IV) butoxide to form TiO₂. evitachem.com The resulting TiO₂ can then be used as a photocatalyst. When illuminated with light of sufficient energy, electron-hole pairs are generated in the TiO₂, which can then react with water and oxygen to produce reactive oxygen species that degrade pollutants. nih.gov

Research has focused on enhancing the photocatalytic efficiency of TiO₂ derived from titanium(IV) butoxide, particularly under visible light. Strategies to achieve this include doping the TiO₂ with other elements, such as sulfur (using thiourea (B124793) as a source), to modify its electronic properties and enhance visible light absorption. evitachem.com Another approach involves creating composite photocatalysts, such as Pt/TiO₂, which have shown high efficiency in degrading pollutants like sodium pentachlorophenolate (B1226921). nih.gov In one study, Pt/TiO₂ coated on hollow glass beads, prepared from the hydrolysis of tetrabutyl titanate, achieved a 92.0% removal rate of sodium pentachlorophenolate under specific conditions. nih.gov

Electrochemical Device Applications

The versatility of butan-1-olate;titanium(4+) extends to the fabrication of materials for electrochemical devices, where it serves as a precursor for key components in energy storage and conversion systems. sigmaaldrich.comsigmaaldrich.com

Energy Storage and Conversion Materials (e.g., Batteries, Solar Cells)

Titanium(IV) butoxide is instrumental in synthesizing titanium-based materials for batteries and solar cells.

Batteries: It is used as a precursor for synthesizing anode materials for lithium-ion batteries (LIBs), such as lithium titanate (Li₄Ti₅O₁₂ or LTO). sigmaaldrich.compan.plresearchgate.net In a comparative study, LTO synthesized from tetrabutyl titanate (TBT) as the titanium source exhibited superior electrochemical performance compared to LTO synthesized from titanium dioxide (TiO₂). pan.plresearchgate.net The TBT-derived LTO showed better particle dispersibility and slightly smaller particle size, which resulted in a higher Li⁺ diffusion coefficient and better kinetics during charge-transfer reactions. pan.plresearchgate.net This translated to higher specific capacitance values at various C-rates.

The following table presents a comparison of the specific capacitance of LTO anode materials synthesized from different titanium precursors:

| Titanium Precursor | Average Particle Size | Specific Capacitance at 1C | Specific Capacitance at 5C | Specific Capacitance at 10C | Reference |

| Tetrabutyl titanate (TBT) | 306 ± 54 nm | 150 mAh g⁻¹ | 120 mAh g⁻¹ | 63 mAh g⁻¹ | pan.plresearchgate.net |

| Titanium dioxide (TiO₂) | 385 ± 83 nm | 120 mAh g⁻¹ | 80 mAh g⁻¹ | 58 mAh g⁻¹ | pan.plresearchgate.net |

Solar Cells: Titanium dioxide (TiO₂), synthesized from titanium(IV) butoxide, is a widely used material in various types of solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). sigmaaldrich.comsigmaaldrich.com In PSCs, TiO₂ nanorods synthesized via a hydrothermal method using titanium(IV) butoxide can function as efficient electron transport layers (ETLs). sigmaaldrich.com The use of TiO₂ derived from this precursor is also noted in the development of other photoactive devices like organic light-emitting diodes (OLEDs) and electroluminescent devices. sigmaaldrich.com Recent research has also explored the use of TiO₂ in heterojunction solar cells with other materials like selenium, aiming to improve efficiency by reducing interfacial recombination. pv-magazine.com

Sensor Development

The compound butan-1-olate;titanium(4+), more commonly known as titanium butoxide, serves as a crucial precursor in the fabrication of advanced sensor technologies. Its primary role is in the synthesis of titanium dioxide (TiO₂) nanomaterials, which form the active sensing layer in a variety of devices. wikipedia.org The sol-gel method is a common technique where titanium butoxide is hydrolyzed to produce TiO₂ thin films and nanostructures. researchgate.nettaylorandfrancis.com The morphology and crystalline phase of the resulting TiO₂ can be carefully controlled during synthesis, which in turn dictates the sensor's performance characteristics. nih.govnih.gov

Titanium dioxide-based sensors are recognized for their chemical stability, environmental friendliness, and tunable properties. sciopen.com They operate on the principle that the electrical resistance of the semiconducting TiO₂ layer changes upon exposure to target analytes. azosensors.com This change is triggered by the adsorption and reaction of gas or moisture molecules on the sensor's surface, which alters the charge carrier concentration within the material. mdpi.com Researchers have successfully developed TiO₂ sensors derived from titanium butoxide for detecting a wide range of substances, including hazardous gases, volatile organic compounds (VOCs), and humidity. nih.govsciopen.com

Gas Sensors

Titanium dioxide is a versatile n-type semiconductor material used in gas sensors due to its high resistance and chemical stability. sciopen.com Thin films of TiO₂, often prepared by spin-coating a sol derived from titanium butoxide, are integral to these devices. researchgate.netcnr.it The sensing mechanism relies on the interaction of gas molecules with the TiO₂ surface, leading to a change in the material's electrical conductivity. mdpi.com

Research has demonstrated the effectiveness of these sensors in detecting various gases:

Hydrogen (H₂): TiO₂ thin films, particularly in the anatase crystalline phase, have shown high sensitivity to hydrogen gas. The performance can be significantly enhanced by adding platinum (Pt) nanocrystals to the TiO₂ matrix. This addition lowers the optimal operating temperature to around 330°C and enables the detection of H₂ concentrations as low as 1000 ppm. researchgate.net

Volatile Organic Compounds (VOCs): TiO₂-based sensors are capable of detecting a range of VOCs, including acetone, isopropanol, formaldehyde, and ethanol. sciopen.com The sensitivity and selectivity towards specific VOCs can be tuned by modifying the sensor's morphology or by doping the TiO₂ material. azosensors.com

Other Gases: These sensors have also been successfully used to detect gases such as carbon monoxide (CO), ammonia (B1221849) (NH₃), and nitrogen dioxide (NO₂). sciopen.commdpi.com Doping the TiO₂ with elements like cobalt can induce p-type behavior, which has been shown to improve the sensing properties for oxidizing gases like NO₂. mdpi.com

The performance of these gas sensors is heavily influenced by the crystalline structure (anatase, rutile, or brookite) and morphology of the TiO₂ nanomaterials. sciopen.comazosensors.com

Humidity Sensors

The hydrophilic properties and responsive conductivity of titanium dioxide make it an excellent material for humidity sensing. nih.gov Titanium butoxide is used to synthesize various TiO₂ nanostructures, such as nanoparticles and nanotubes, which provide a large surface area for the adsorption of water molecules. nih.govresearchgate.net

The sensing mechanism in TiO₂-based humidity sensors involves the physical and chemical adsorption of water molecules onto the sensor's surface. At low humidity, water molecules chemisorb onto the TiO₂ surface, while at higher humidity levels, subsequent layers of water molecules are physisorbed, leading to a significant change in the sensor's capacitance or resistance. nih.gov

Recent advancements have focused on creating composite materials to enhance humidity sensing capabilities. For instance, combining TiO₂ nanoparticles with graphene oxide (GO) has resulted in sensors with remarkable sensitivity, fast response and recovery times, and excellent mechanical flexibility. mdpi.com Another approach involves creating multidimensional nanostructures, such as TiO₂ nanoparticles combined with cellulose (B213188) nanocrystals (CNC), which form a porous structure that facilitates the rapid adsorption and desorption of water molecules. nih.gov

Research Findings on Titanium Dioxide Sensors Derived from Titanium Butoxide

The following table summarizes key findings from various research studies on sensors developed using titanium butoxide as a precursor.

| Sensor Type | Sensing Material | Target Analyte | Key Research Findings | Reference |

|---|---|---|---|---|

| Gas Sensor | Pt-doped TiO₂ (Anatase) | Hydrogen (H₂) | Lowered operating temperature to ~330°C and detected H₂ concentrations of ~1000 ppm. | researchgate.net |

| Gas Sensor | Pristine 1D TiO₂ | Acetone, CO, Ethanol, etc. | Successfully used to detect a variety of hazardous gases and VOCs. | sciopen.com |

| Gas Sensor | Co-doped TiO₂ | Nitrogen Dioxide (NO₂) | Doping induced p-type behavior, enhancing the sensor's response to NO₂. | mdpi.com |

| Humidity Sensor | TiO₂/Cellulose Nanocrystals (CNC) | Humidity (H₂O) | The composite nanostructure enhanced humidity sensing properties by providing more adsorption channels. | nih.gov |

| Humidity Sensor | TiO₂/Graphene Oxide (GO) | Humidity (H₂O) | Achieved high sensitivity (8.66 × 10⁴ Ω/%RH), fast response (0.61 s), and recovery (0.87 s). | mdpi.com |

| Optical Fiber Humidity Sensor | TiO₂-nanoparticle doped thin film | Humidity (H₂O) | Demonstrated a linear response over a wide dynamic range (24% to 95%RH) with high sensitivity (27.1 mV/%RH). | nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of titanium alkoxides.

Geometry Optimization and Energetic Profiles

DFT calculations have been employed to determine the optimized geometry and energetic profiles of titanium(IV) n-butoxide. In the gas phase, the monomeric form, Ti(OBu)₄, exhibits a tetrahedral structure. cloudfront.net The key geometric parameters obtained from DFT calculations include the Ti-O bond length and the O-Ti-O bond angles. One study using the B3LYP functional with the LANL2DZ basis set for the titanium atom and the 6-31G basis set for carbon, hydrogen, and oxygen atoms reported a Ti-O bond length of approximately 1.81 Å and an O-Ti-O bond angle of about 108.39°. cloudfront.net

To improve the accuracy of the calculations, different basis sets can be utilized. For instance, qualifying the optimization method with the B3LYP/6-31+G(d,p) basis set for all atoms provides a more refined optimized structure in the gas phase. cloudfront.net The energetic profiles from these calculations help in understanding the stability of different conformations and the energy barriers for various transformations.

| Parameter | Value | Computational Method |

|---|---|---|

| Ti-O Bond Length | ~1.81 Å | B3LYP/LANL2DZ (Ti), 6-31G (C,H,O) |

| O-Ti-O Bond Angle | ~108.39° | B3LYP/LANL2DZ (Ti), 6-31G (C,H,O) |

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and composition of these frontier orbitals provide insights into the molecule's electrophilic and nucleophilic nature. youtube.com

For titanium(IV) n-butoxide, FMO analysis helps in understanding its role in various chemical reactions. The LUMO is primarily centered on the titanium atom, making it susceptible to nucleophilic attack. This explains the compound's reactivity towards hydrolysis and its use as a precursor for titanium dioxide. wikipedia.org The HOMO, on the other hand, is associated with the oxygen atoms of the butoxide ligands, indicating their potential for nucleophilic behavior. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Dynamics (MD) Simulations for Oligomerization and Aggregation

Titanium alkoxides, including titanium(IV) n-butoxide, are known to form oligomers and aggregates in solution. Molecular Dynamics (MD) simulations are a powerful computational method to study these dynamic processes. nih.gov MD simulations can model the time evolution of a system of atoms or molecules, providing detailed information on their interactions and structural arrangements. nih.gov

Atomistic MD simulations can be used to investigate the self-assembly and oligomerization dynamics of titanium(IV) n-butoxide in different solvents. nih.gov These simulations can reveal the preferred coordination modes of the titanium centers and the bridging behavior of the butoxide groups that lead to the formation of dimers, trimers, and larger oligomeric structures. The simulations can also elucidate the role of solvent molecules in stabilizing or destabilizing these aggregates. By analyzing the trajectories from MD simulations, one can gain insights into the conformational changes and the kinetics of the aggregation process. nih.gov

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry provides valuable tools to investigate the mechanisms of reactions involving titanium(IV) n-butoxide. escholarship.org DFT calculations are frequently used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of the reaction pathways and the factors that control selectivity. escholarship.org

For instance, computational studies have been conducted on the hydrolysis of titanium alkoxides, a key step in the sol-gel process for synthesizing titanium dioxide. wikipedia.orgresearchgate.net These studies have elucidated the stepwise mechanism involving the coordination of water molecules to the titanium center, followed by proton transfer and the elimination of butanol. researchgate.net

Furthermore, computational methods have been applied to understand the role of titanium(IV) n-butoxide as a catalyst in various organic reactions, such as esterification and transesterification. sigmaaldrich.com By modeling the interaction of reactants with the titanium center, it is possible to identify the catalytically active species and the key steps in the catalytic cycle. ias.ac.in For example, in the reaction of titanium(IV) n-butoxide with phenyl isocyanate, computational studies using model complexes like Ti(OMe)₄ have been used to analyze the energetics of intermediate formation and explain the observed product distributions. bohrium.com These studies have shown that the thermodynamic stabilities of different intermediates play a crucial role in determining the reaction outcome. bohrium.com

Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. cloudfront.net DFT calculations, for example, can be used to compute vibrational frequencies. cloudfront.net

In one study, the theoretical FT-IR spectrum of titanium(IV) n-butoxide was calculated using DFT at the B3LYP level of theory. cloudfront.net The calculated vibrational frequencies, after applying a scaling factor, showed good agreement with the experimental FT-IR spectrum. cloudfront.net This agreement helps in the assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic C-O-Ti stretching modes can be identified and their positions can be correlated with the degree of polymerization or the coordination environment of the titanium atom.

Future Research Directions and Challenges

Development of Sustainable and Green Synthesis Methodologies

The conventional synthesis of titanium(IV) butoxide often involves titanium tetrachloride and butanol, a process that can generate hazardous byproducts. wikipedia.org A significant future research direction lies in the development of more environmentally friendly and sustainable synthesis methods. This includes exploring alternative, less toxic starting materials and employing green chemistry principles to minimize waste and energy consumption.

A promising avenue is the use of bio-inspired and plant-based extracts in the synthesis of TiO2 nanoparticles from titanium(IV) butoxide. scirp.orgresearchgate.netscirp.org Researchers have successfully used extracts from orange peel, hibiscus rosa-sinensis, and Aloe vera as natural sources in the sol-gel synthesis of TiO2 nanoparticles. scirp.orgresearchgate.netscirp.org These methods are not only environmentally benign but can also influence the morphology and properties of the resulting nanoparticles. scirp.orgresearchgate.netscirp.org For instance, studies have shown that using plant extracts can lead to the formation of TiO2 nanoparticles with specific crystalline phases, such as anatase. scirp.orgresearchgate.netscirp.org Further research is needed to understand the precise role of the various phytochemicals in these extracts as capping and reducing agents and to expand the library of plant extracts for tailored nanoparticle synthesis.

Another approach involves the use of non-toxic catalysts and solvent systems. For example, the development of a heterometallic magnesium-titanium butoxide catalyst offers a more environmentally friendly route for certain polymerization reactions. researchgate.net The exploration of solvent-free or aqueous-based synthesis routes for titanium(IV) butoxide and its derivatives is also a critical area of investigation.

| Plant Extract | Precursor | Synthesis Method | Resulting Nanoparticle Phase | Reference |

|---|---|---|---|---|

| Orange Peel | Titanium(IV) butoxide in ethanol (B145695) | Sol-gel | Anatase | scirp.orgscirp.org |

| Hibiscus rosa-sinensis | Titanium(IV) butoxide in ethanol | Sol-gel | Anatase | scirp.orgscirp.org |

| Aloe vera | Titanium(IV) butoxide in ethanol | Sol-gel | Anatase | scirp.orgscirp.org |

| Nyctanthes arbor-tristis | Titanium isopropoxide in ethanol | Sol-gel | Anatase | chalcogen.ro |

| Glycyrrhiza glabra | Tetra-n-butyl orthotitanate | Sol-gel | Anatase | ajgreenchem.com |

Precision Engineering of Nanoarchitectures for Enhanced Functionality

The functionality of materials derived from titanium(IV) butoxide, primarily TiO2, is intrinsically linked to their structure at the nanoscale. A major challenge and research frontier is the precise engineering of nanoarchitectures with controlled morphology, size, and crystallinity to enhance their properties for specific applications.

Titanium(IV) butoxide serves as an ideal precursor for various synthesis techniques that allow for such control, including sol-gel, hydrothermal, and polyol-mediated methods. sigmaaldrich.comsigmaaldrich.cn For example, the sol-gel method, a widely used technique, allows for the synthesis of TiO2 nanoparticles with varying crystalline phases (anatase, rutile, or a mix) by carefully controlling parameters like pH, drying temperature, and calcination temperature. orientjchem.org Hydrothermal methods, on the other hand, can be employed to produce one-dimensional nanostructures like nanorods, which are beneficial as electron transport layers in perovskite solar cells. sigmaaldrich.cn

Future research will focus on developing more sophisticated synthesis strategies to create complex and hierarchical nanoarchitectures. This includes the use of templates, such as carbon nanofibers, to guide the growth of chiral TiO2 structures. wikipedia.org The ability to precisely control the assembly of nanoparticles into larger, ordered structures will be crucial for developing next-generation photocatalysts, sensors, and energy storage devices.

Exploration of Novel Catalytic Transformations and Reaction Pathways

Titanium(IV) butoxide and its derivatives have shown significant promise as catalysts in a variety of organic transformations. sigmaaldrich.com It is used in the transesterification of methyl methacrylate (B99206) and the synthesis of renewable polyesters. sigmaaldrich.com A key area for future research is the exploration of novel catalytic transformations and reaction pathways that can be facilitated by titanium-based catalysts derived from butan-1-olate;titanium(4+).

One area of interest is in olefin polymerization. Titanium(IV) butoxide, when used in conjunction with a cocatalyst like triethylaluminium, can polymerize ethylene (B1197577). nih.gov Further studies are needed to optimize these catalytic systems to control the molecular weight and polydispersity of the resulting polymers and to explore the copolymerization with other olefins. nih.govmdpi.com The development of hybrid Ziegler-Natta catalysts incorporating titanium butoxide could lead to polymers with enhanced properties. mdpi.com

Another exciting frontier is in photocatalysis, particularly for environmental remediation and sustainable energy production. TiO2 nanoparticles synthesized from titanium(IV) butoxide are effective photocatalysts for the degradation of pollutants and for the conversion of CO2 into valuable fuels like ethanol. sigmaaldrich.comnih.gov Future research will focus on enhancing the photocatalytic efficiency by doping the TiO2 with precious metals or creating composites with materials like graphene oxide. nih.gov Understanding the reaction mechanisms at the catalyst surface will be key to designing more efficient and selective photocatalytic systems.

| Catalytic Application | Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Olefin Polymerization | Ti(OBu)4 on PVC with TEA | Ethylene polymerization | Optimal [Al]/[Ti] ratio of 773:1; activity up to 2.3 kg PE/mol Ti.h | nih.gov |

| Polyester (B1180765) Synthesis | Titanium(IV) butoxide | Polycondensation | Synthesis of aliphatic-aromatic copolyesters | sigmaaldrich.com |

| Transesterification | Titanium(IV) butoxide | Methyl methacrylate | - | sigmaaldrich.com |

| CO2 Photoreduction | Precious metal-doped TiO2/GO | CO2 to ethanol | Enhanced photocatalytic activity | nih.gov |

Advanced In-Situ Characterization Techniques during Material Formation

A significant challenge in materials synthesis is understanding the dynamic processes of nanoparticle formation and assembly in real-time. The hydrolysis and condensation of titanium(IV) butoxide to form TiO2 is a complex process involving various intermediate species. wikipedia.orgresearchgate.net To gain deeper insights into these mechanisms, the development and application of advanced in-situ characterization techniques are crucial.